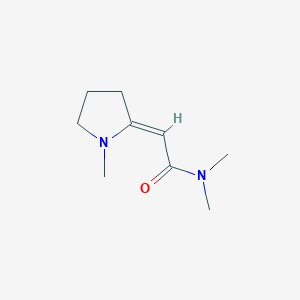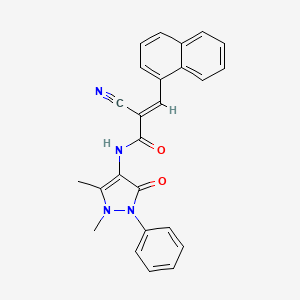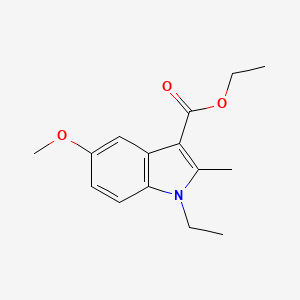
(2Z)-N,N-dimethyl-2-(1-methylpyrrolidin-2-ylidene)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-DIMETHYL-2-[(2Z)-1-METHYLPYRROLIDIN-2-YLIDENE]ACETAMIDE: is a chemical compound known for its unique structure and properties. It is a derivative of acetamide and is characterized by the presence of a pyrrolidine ring. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Acetylation of N,N-Dimethylamine: The compound can be synthesized by reacting N,N-dimethylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically occurs at low temperatures (0-20°C) to prevent side reactions.
Cyclization Reaction: Another method involves the cyclization of N,N-dimethylacetamide with a suitable reagent to form the pyrrolidine ring. This reaction requires specific catalysts and conditions to ensure the correct formation of the desired product.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are mixed in a reactor and allowed to react under controlled conditions. The product is then purified through distillation or crystallization.
Continuous Process: A continuous process can also be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is more efficient and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Reduced Derivatives: Reduced forms of the compound with different functional groups.
Substituted Products: Compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry:
Solvent: The compound is used as a high-polarity solvent in various chemical reactions and processes.
Catalyst: It can act as a catalyst in certain organic reactions, enhancing the reaction rate and yield.
Biology:
Biochemical Research: The compound is used in biochemical research to study enzyme reactions and protein interactions.
Medicine:
Pharmaceuticals: It is used in the synthesis of certain pharmaceutical compounds due to its reactivity and stability.
Industry:
Polymer Production: The compound is used in the production of polymers and resins, providing specific properties to the final product.
Electronics: It is used in the electronics industry as a solvent and in the production of certain electronic components.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, altering their activity and function. The specific mechanism of action depends on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
N,N-Dimethylacetamide: A similar compound with a simpler structure, used as a solvent and in various chemical reactions.
N,N-Dimethylformamide: Another similar compound, widely used as a solvent and in organic synthesis.
1-Methyl-2-pyrrolidinone: A compound with a similar pyrrolidine ring, used in various industrial applications.
Uniqueness:
Structure: The presence of the pyrrolidine ring in N,N-DIMETHYL-2-[(2Z)-1-METHYLPYRROLIDIN-2-YLIDENE]ACETAMIDE gives it unique properties compared to other similar compounds.
Reactivity: The compound’s reactivity and stability make it suitable for specific applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
(2Z)-N,N-dimethyl-2-(1-methylpyrrolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C9H16N2O/c1-10(2)9(12)7-8-5-4-6-11(8)3/h7H,4-6H2,1-3H3/b8-7- |
Clave InChI |
OPIRDNGIDZPWML-FPLPWBNLSA-N |
SMILES isomérico |
CN\1CCC/C1=C/C(=O)N(C)C |
SMILES canónico |
CN1CCCC1=CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Bromophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B11683298.png)

![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B11683308.png)
![(5Z)-5-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683317.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B11683323.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11683324.png)
![4-methyl-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11683335.png)

![(5Z)-5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11683347.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11683354.png)
![4-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11683355.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11683359.png)
![ethyl 1-butyl-2-methyl-5-[(naphthalen-1-ylcarbonyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11683365.png)
